molecular formula C12H23NO4 B11791382 Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate CAS No. 1398503-95-1

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate

Cat. No.: B11791382
CAS No.: 1398503-95-1
M. Wt: 245.32 g/mol
InChI Key: JMHVPVQUSQKLPO-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the tetrahydropyran ring. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the tetrahydropyran ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate is unique due to the presence of both the hydroxy group and the tetrahydropyran ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1398503-95-1

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxan-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)

InChI Key

JMHVPVQUSQKLPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCOC1

Origin of Product

United States

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